molecular formula C7H2ClFN2O2 B1333680 2-Chloro-6-fluoro-3-nitrobenzonitrile CAS No. 226419-18-7

2-Chloro-6-fluoro-3-nitrobenzonitrile

Cat. No. B1333680
M. Wt: 200.55 g/mol
InChI Key: XVANGCBQAQNWOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions with careful control of reaction conditions to ensure the correct substitution pattern on the benzene ring. For example, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involves a Vilsmeier–Haack chlorination as a key step . Similarly, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of such chloro-fluoro-nitro substituted compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds with chloro, fluoro, and nitro substituents is often characterized by X-ray crystallography, as well as spectroscopic methods such as IR, NMR, and UV-vis spectroscopy . These studies can reveal the presence of intramolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the overall stability and reactivity of the molecule. For instance, the crystal structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile shows the importance of the nitrile function in organic chemistry and the influence of substituents on the geometry of the olefinic bond .

Chemical Reactions Analysis

The presence of electron-withdrawing groups such as nitro and cyano can significantly affect the reactivity of the benzene ring towards nucleophilic substitution reactions. For example, 2-Fluoro-5-nitrobenzonitrile reacts with amines and amino acids to form N-(2-cyano-4-nitrophenyl) derivatives . The reactivity of these compounds can be exploited in the synthesis of a wide range of heterocyclic compounds, as demonstrated by the solid-phase synthesis approach using 4-chloro-2-fluoro-5-nitrobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-fluoro-nitro substituted benzonitriles are influenced by the nature and position of the substituents. Vibrational spectroscopy studies, supported by quantum chemical calculations, provide detailed information on the vibrational modes and can be used to predict properties such as stability and reactivity . The optical properties, such as absorption and fluorescence, are also of interest and can be studied using UV-vis and fluorescence spectroscopy . The effects of solvents on these properties can provide further insights into the behavior of these compounds in different environments.

Scientific Research Applications

Application in Pharmaceuticals

  • Summary of the Application: “2-Chloro-6-fluoro-3-nitrobenzonitrile” is a useful intermediate in the synthesis of pharmaceuticals and plant protection agents .
  • Methods of Application or Experimental Procedures: In one approach, “2-Chloro-6-fluoro-3-nitrobenzonitrile” was synthesized from 3-chloro-2,4-difluoronitrobenzene. The fluorine atom at position 2 was replaced with cyanide to give 2-chloro-3-fluoro-6-nitrobenzonitrile and converted by chlorolysis of the nitro group into "2-Chloro-6-fluoro-3-nitrobenzonitrile" .
  • Results or Outcomes: This method was reported to be efficient, but it suffered from employing expensive catalyst, low yield, or especially high temperature and high material pollution of the equipment which was used thus limiting their industrial applications .

Application in Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile

  • Summary of the Application: “2-Chloro-6-fluoro-3-nitrobenzonitrile” can be used in the synthesis of “2,6-dichloro-3-fluorobenzonitrile”, which is another useful intermediate in the synthesis of pharmaceuticals and plant protection agents .
  • Methods of Application or Experimental Procedures: A highly efficient manufacturing-scale process for the preparation of “2,6-dichloro-3-fluorobenzonitrile” has been developed, utilizing industrial by-product “2,6-dichloro-3-fluoroacetophenone” as the starting material .
  • Results or Outcomes: The overall yield of this process was reported to be 77% . This method is considered efficient and convenient, and it addresses some of the limitations of previous methods, such as the use of expensive catalysts, low yield, high temperature, and high material pollution .

Application in Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile

  • Summary of the Application: “2-Chloro-6-fluoro-3-nitrobenzonitrile” can be used in the synthesis of “2,6-dichloro-3-fluorobenzonitrile”, which is another useful intermediate in the synthesis of pharmaceuticals and plant protection agents .
  • Methods of Application or Experimental Procedures: A highly efficient manufacturing-scale process for the preparation of “2,6-dichloro-3-fluorobenzonitrile” has been developed, utilizing industrial by-product “2,6-dichloro-3-fluoroacetophenone” as the starting material .
  • Results or Outcomes: The overall yield of this process was reported to be 77% . This method is considered efficient and convenient, and it addresses some of the limitations of previous methods, such as the use of expensive catalysts, low yield, high temperature, and high material pollution .

Safety And Hazards

The safety data sheet for 2-Chloro-6-fluoro-3-nitrobenzonitrile indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-chloro-6-fluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVANGCBQAQNWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381624
Record name 2-chloro-6-fluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-nitrobenzonitrile

CAS RN

226419-18-7
Record name 2-chloro-6-fluoro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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